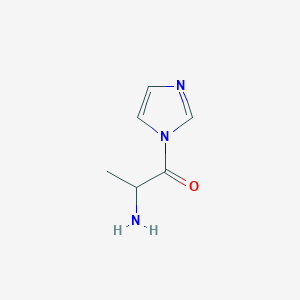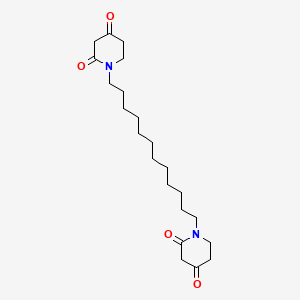
1,1'-(Dodecane-1,12-diyl)di(piperidine-2,4-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Dodecane-1,12-diyl)di(piperidine-2,4-dione) is a chemical compound with the molecular formula C18H30N4O4 and a molecular weight of 366.46 g/mol . It is characterized by the presence of two piperidine-2,4-dione groups connected by a dodecane chain. This compound is achiral and does not exhibit optical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Dodecane-1,12-diyl)di(piperidine-2,4-dione) typically involves the reaction of dodecanedioic acid with piperidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the imide bonds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,1’-(Dodecane-1,12-diyl)di(piperidine-2,4-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
1,1’-(Dodecane-1,12-diyl)di(piperidine-2,4-dione) has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-(Dodecane-1,12-diyl)di(piperidine-2,4-dione) involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors to modulate signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,1’-(Dodecane-1,12-diyl)bisimidazolidine-2,4-dione: This compound has a similar structure but contains imidazolidine-2,4-dione groups instead of piperidine-2,4-dione.
(2E,4E)-1-(Piperidin-1-yl)deca-2,4-dien-1-one: This compound has a different backbone but shares the piperidine moiety.
Uniqueness
1,1’-(Dodecane-1,12-diyl)di(piperidine-2,4-dione) is unique due to its specific combination of piperidine-2,4-dione groups and a dodecane chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
95736-22-4 |
|---|---|
Molecular Formula |
C22H36N2O4 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1-[12-(2,4-dioxopiperidin-1-yl)dodecyl]piperidine-2,4-dione |
InChI |
InChI=1S/C22H36N2O4/c25-19-11-15-23(21(27)17-19)13-9-7-5-3-1-2-4-6-8-10-14-24-16-12-20(26)18-22(24)28/h1-18H2 |
InChI Key |
GFIYYFSSWKGELZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CC1=O)CCCCCCCCCCCCN2CCC(=O)CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


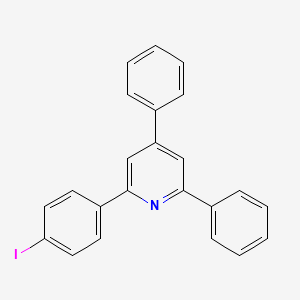
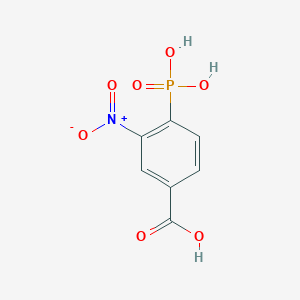
![6-Hydroxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14362759.png)
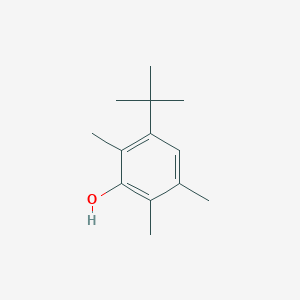
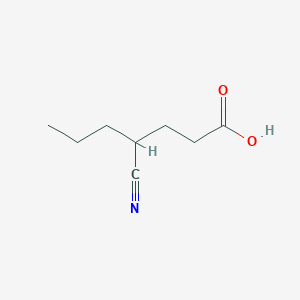

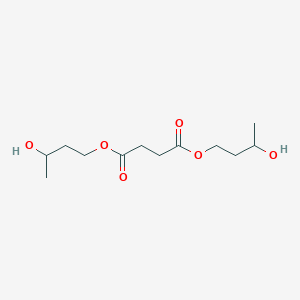
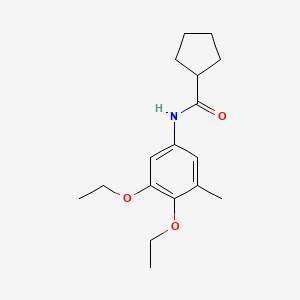
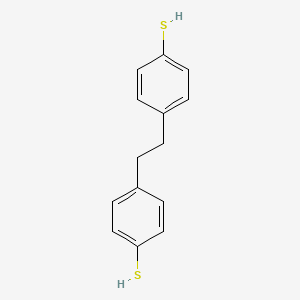
![2H-Furo[2,3-h]-1-benzopyran-2-one, 4,6-dimethyl-](/img/structure/B14362781.png)
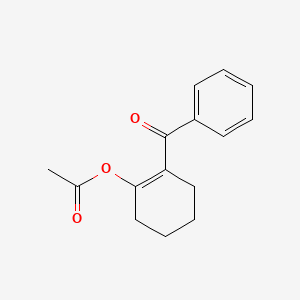
![N~1~,N~6~-Bis[(dimethylamino)methyl]hexanediamide](/img/structure/B14362824.png)
![6-Hydroxy-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14362826.png)
